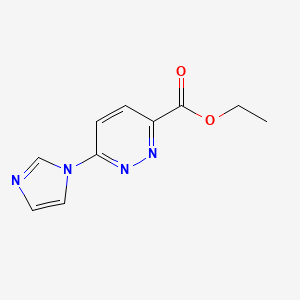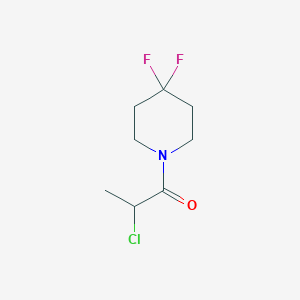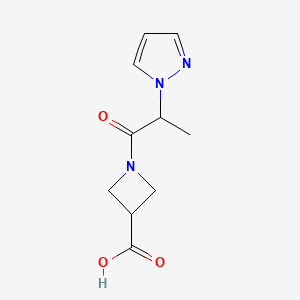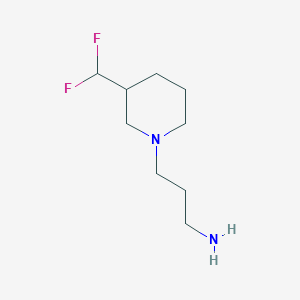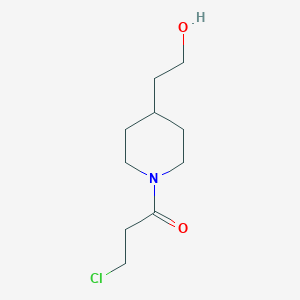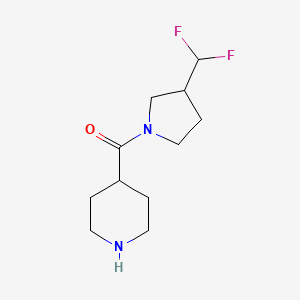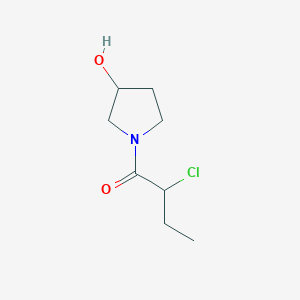
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
The compound “2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The presence of the pyrrolidine ring suggests that this compound might have biological activity, as pyrrolidine is a common motif in many biologically active molecules .
Applications De Recherche Scientifique
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, structurally distinct but similarly used in various products as preservatives, have been studied for their environmental impact. Despite efficient wastewater treatment processes, they persist at low concentrations in effluents and surface waters. The biodegradability of parabens and their presence in aquatic environments suggest the need for further research on similar compounds' environmental behaviors and effects (Haman et al., 2015).
Downstream Processing of Biologically Produced Chemicals
The separation of diols, such as 1,3-propanediol and 2,3-butanediol, from fermentation broth highlights the challenges in purifying biologically produced chemicals. Research into efficient, cost-effective separation methods could be relevant for similar compounds, suggesting avenues for research into separation technologies for chemicals like 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one (Xiu & Zeng, 2008).
Antimicrobial Potential of Chitosan
Chitosan, a biopolymer, exhibits antimicrobial activity and has a wide scope of applications. Research into its antimicrobial mode of action could inform studies on other compounds with potential antimicrobial properties, including 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one (Raafat & Sahl, 2009).
Production and Breakdown Pathways of Flavor Compounds
The production and degradation pathways of branched aldehydes in food products are well-documented. Understanding these pathways could provide insights into the synthesis and application of related compounds in flavor and fragrance industries (Smit et al., 2009).
Treatment of Wastewater from the Pesticide Industry
The treatment of high-strength wastewater from pesticide production, containing various toxic pollutants, highlights the importance of developing effective wastewater treatment strategies. Research into treatment options for complex chemical mixtures could be relevant for the environmental management of waste containing 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one (Goodwin et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-2-7(9)8(12)10-4-3-6(11)5-10/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLCXJCHQNXMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chlorobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1490798.png)
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)
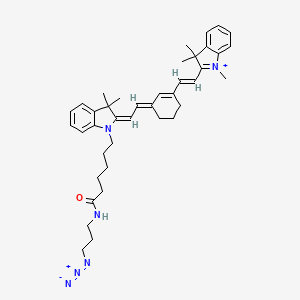
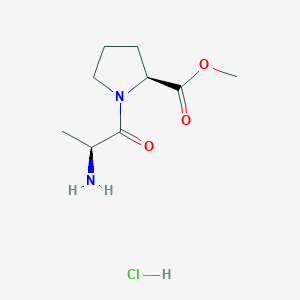
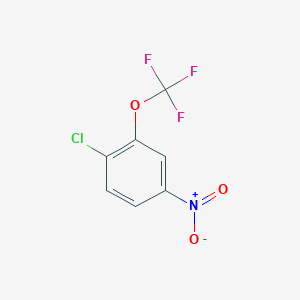
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
